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Compound of Interest

Compound Name: Copper;cyanide

Cat. No.: B14754853 Get Quote

for Researchers, Scientists, and Drug Development Professionals

Cuprous cyanide (CuCN), a seemingly simple inorganic compound, reveals a surprising degree

of structural complexity and plays a significant role as a versatile reagent and catalyst in

synthetic chemistry. This technical guide provides an in-depth exploration of the crystal

structure and bonding characteristics of its polymorphic forms, offering valuable insights for

professionals in research and development.

Polymorphism of Cuprous Cyanide
Cuprous cyanide is known to exist in at least two polymorphic forms: a low-temperature (LT-

CuCN) and a high-temperature (HT-CuCN) phase. The arrangement of the fundamental -[Cu-

CN]- chains distinguishes these two forms. The transition from the low-temperature to the high-

temperature phase is irreversible and occurs upon heating to 563 K in an inert atmosphere.[1]

Crystal Structure Analysis
The determination of the precise crystal structures of CuCN polymorphs has been

accomplished primarily through powder X-ray diffraction (PXRD) and neutron diffraction

techniques. The inherent disorder of the cyanide ligands and the often poor crystallinity of

precipitated samples have historically presented challenges to structural elucidation.

Low-Temperature Cuprous Cyanide (LT-CuCN)
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The commercially available form of cuprous cyanide is the low-temperature polymorph.[1] It

possesses an orthorhombic crystal structure with the space group C2221.[2] A key feature of

LT-CuCN is the presence of rippled or wavelike -[Cu-CN]- chains, a deviation from the linear

arrangement observed in the high-temperature form.[1] These chains are packed into layers

which stack in an AB fashion, with chains in adjacent layers being rotated by 49°.[1]

High-Temperature Cuprous Cyanide (HT-CuCN)
Upon heating, LT-CuCN transforms into the high-temperature polymorph, which is isostructural

with silver cyanide (AgCN).[2] HT-CuCN crystallizes in the trigonal system with the space group

R-3m.[2] In this structure, the -[Cu-CN]- chains are linear and pack on a hexagonal lattice.[1]

Adjacent chains are offset by +/- 1/3 along the c-axis.[1]

Table 1: Crystallographic Data for Cuprous Cyanide Polymorphs

Parameter LT-CuCN HT-CuCN

Crystal System Orthorhombic Trigonal

Space Group C2221 R-3m

a (Å) Value not consistently reported 5.97109(8)

b (Å) Value not consistently reported 5.97109(8)

c (Å) Value not consistently reported 4.8433(5)

Temperature Ambient 77 K

Reference [2] [2]

Note: While the space group for LT-CuCN is established, precise and universally agreed-upon

lattice parameters are not consistently available in the reviewed literature, likely due to

variations in sample preparation and crystallinity.

Bonding in Cuprous Cyanide
Cuprous cyanide is a coordination polymer characterized by chains of copper(I) ions bridged by

cyanide ligands. The bonding within these chains is a critical aspect of its structure and

reactivity.
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The copper(I) centers are linearly coordinated by the carbon and nitrogen atoms of two

different cyanide ions. The cyanide ligand is ambidentate and bridges the copper centers,

leading to the polymeric chain structure. A notable feature in both polymorphs is the "head-to-

tail" disorder of the cyanide groups, meaning that the C and N atoms randomly occupy the

atomic positions between the copper atoms.[1]

The Cu-C and Cu-N bond lengths are approximately 1.85 Å in both polymorphs.[1] In more

complex copper cyanide network structures, Cu-C/N distances can vary, for instance, from

1.910(2) to 2.138(2) Å. The bonding in metal cyanides is generally described as a combination

of σ-donation from the cyanide lone pair to the metal and π-backbonding from the metal d-

orbitals to the π* orbitals of the cyanide ligand.

Table 2: Selected Bond Distances and Angles in a Copper Cyanide Network

Bond Distance (Å) / Angle (°)

Cu-C/N 1.910(2) - 2.138(2)

C≡N ~1.15

C-Cu-C/N Varies with coordination

Note: This data is from a more complex three-dimensional copper cyanide network and is

provided for illustrative purposes. Precise bond angles within the pure CuCN polymorphs are

dependent on the specific atomic positions determined by diffraction methods.

Experimental Protocols
Synthesis of Low-Temperature Cuprous Cyanide (LT-
CuCN)
A common and reliable method for the preparation of pure LT-CuCN involves the reduction of a

copper(II) salt in the presence of cyanide.[1]

Materials:

Copper(II) sulfate (CuSO4)
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Sodium bisulfite (NaHSO3) or sodium metabisulfite (Na2S2O5)

Sodium cyanide (NaCN)

Deionized water

Procedure:

Prepare an aqueous solution of copper(II) sulfate.

Heat the solution to approximately 60 °C.[1]

Slowly add a solution of sodium bisulfite with stirring. The blue solution will turn green,

indicating the reduction of Cu(II) to Cu(I).[1]

Once the color change is complete, add a solution of sodium cyanide.

A pale yellow precipitate of LT-CuCN will form immediately.[1]

The reaction is typically performed under mildly acidic conditions.[1]

The precipitate is then filtered, washed with water, followed by ethanol, and dried under

vacuum.

Synthesis of High-Temperature Cuprous Cyanide (HT-
CuCN)
HT-CuCN is not typically synthesized directly but is obtained by the thermal conversion of LT-

CuCN.[1]

Procedure:

Place a sample of pure LT-CuCN in a furnace.

Heat the sample to 563 K (290 °C) under an inert atmosphere (e.g., nitrogen or argon) to

prevent oxidation.[1]

Maintain this temperature for a sufficient time to ensure complete phase transformation.
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Cool the sample back to room temperature under the inert atmosphere.

X-ray and Neutron Diffraction Analysis
The crystal structures of the CuCN polymorphs are determined using powder diffraction

techniques.

Instrumentation:

Powder X-ray diffractometer with a copper or molybdenum source.

Powder neutron diffractometer at a research reactor or spallation source.

Low- and high-temperature sample stages.

Experimental Workflow:

Sample Preparation: A finely ground powder of the CuCN polymorph is loaded into a sample

holder (for PXRD) or a vanadium can (for neutron diffraction).

Data Collection: The diffraction pattern is collected over a wide range of 2θ angles. For

temperature-dependent studies, data is collected at various temperature points.

Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using the

Rietveld method. This involves:

Initial Model: An initial structural model is created based on the known space group and

approximate atomic positions.

Profile Fitting: A calculated diffraction pattern is generated from the model and compared

to the experimental data.

Parameter Refinement: Instrumental and structural parameters (lattice parameters, atomic

positions, site occupancies, thermal parameters) are refined iteratively to minimize the

difference between the calculated and observed patterns.

Visualizations
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Crystal Structure of LT-CuCN
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Caption: Schematic representation of the rippled -[Cu-CN]- chains in LT-CuCN.

Crystal Structure of HT-CuCN
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Caption: Diagram illustrating the linear -[Cu-CN]- chains in the HT-CuCN structure.

Experimental Workflow for Synthesis and
Characterization
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Caption: Workflow for the synthesis and structural characterization of CuCN polymorphs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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